molecular formula C6H8N4O B11920010 N'-hydroxy-5-methylpyrazine-2-carboximidamide

N'-hydroxy-5-methylpyrazine-2-carboximidamide

Cat. No.: B11920010
M. Wt: 152.15 g/mol
InChI Key: RCMQMDMXQPQRSV-UHFFFAOYSA-N
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Description

N’-hydroxy-5-methylpyrazine-2-carboximidamide is a chemical compound with the molecular formula C6H8N4O and a molecular weight of 152.15 g/mol . This compound is a derivative of pyrazine and is characterized by the presence of a hydroxy group and a carboximidamide group attached to the pyrazine ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-5-methylpyrazine-2-carboximidamide typically involves the reaction of 5-methylpyrazine-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 5-methylpyrazine-2-carboximidamide

    Reagent: Hydroxylamine

    Reaction Conditions: The reaction is usually conducted in an aqueous or organic solvent at a temperature range of 0-50°C. The pH of the reaction mixture is adjusted to be slightly acidic to neutral.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-5-methylpyrazine-2-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5-methylpyrazine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or carboximidamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield N’-hydroxy-5-methylpyrazine-2-carboxamide, while reduction of the carboximidamide group may produce 5-methylpyrazine-2-amine.

Scientific Research Applications

N’-hydroxy-5-methylpyrazine-2-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-5-methylpyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play a crucial role in its biological activity. The compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and modulating cellular signaling pathways.

Comparison with Similar Compounds

N’-hydroxy-5-methylpyrazine-2-carboximidamide can be compared with other similar compounds, such as:

    N’-hydroxypyrazine-2-carboximidamide: This compound lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.

    5-methylpyrazine-2-carboximidamide: This compound lacks the hydroxy group, which may result in different chemical and biological properties.

The presence of both the hydroxy and methyl groups in N’-hydroxy-5-methylpyrazine-2-carboximidamide makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

N'-hydroxy-5-methylpyrazine-2-carboximidamide

InChI

InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(7)10-11/h2-3,11H,1H3,(H2,7,10)

InChI Key

RCMQMDMXQPQRSV-UHFFFAOYSA-N

Isomeric SMILES

CC1=CN=C(C=N1)/C(=N\O)/N

Canonical SMILES

CC1=CN=C(C=N1)C(=NO)N

Origin of Product

United States

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